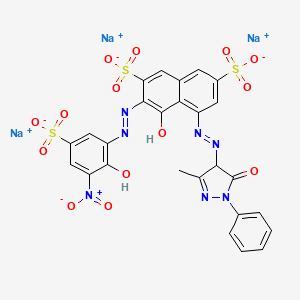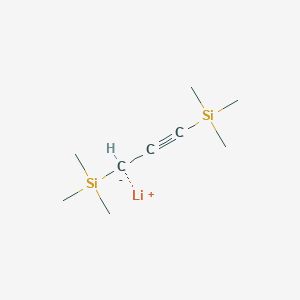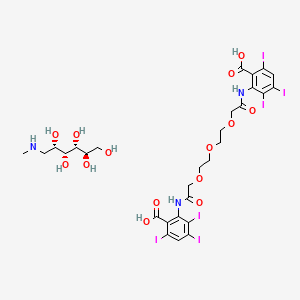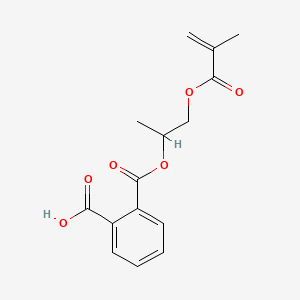![molecular formula C12H10N3NaO3S B14464062 Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt CAS No. 68214-01-7](/img/structure/B14464062.png)
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt is a chemical compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is commonly used in various industrial applications due to its stability and vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with aniline. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt formed during diazotization. The reaction can be represented as follows:
-
Diazotization
- 4-aminobenzenesulfonic acid is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
- ( \text{C}_6\text{H}_4(\text{NH}_2)\text{SO}_3\text{H} + \text{NaNO}_2 + 2\text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{N}_2^+)\text{SO}_3\text{H} + \text{NaCl} + \text{H}_2\text{O} )
-
Coupling
- The diazonium salt is then coupled with aniline in an alkaline medium to form the azo compound.
- ( \text{C}_6\text{H}_4(\text{N}_2^+)\text{SO}_3\text{H} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_4(\text{N=N}\text{C}_6\text{H}_4\text{NH}_2)\text{SO}_3\text{H} )
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic medium are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, including hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in textile and paper industries for dyeing fabrics and paper products.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt involves its interaction with various molecular targets. The azo group (-N=N-) can undergo reduction to form amines, which can then interact with proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-amino-
- Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt
- Tetralithium 5,5’-[vinylenebis[(3-sulphonato-4,1-phenylene)azo]]bis[3-methylsalicylate]
Uniqueness
Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt is unique due to its specific azo linkage and the presence of both sulfonic acid and amino groups. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
68214-01-7 |
|---|---|
Molecular Formula |
C12H10N3NaO3S |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
sodium;3-[(4-aminophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C12H11N3O3S.Na/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(8-11)19(16,17)18;/h1-8H,13H2,(H,16,17,18);/q;+1/p-1 |
InChI Key |
LOMIKALXICPUQX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=CC=C(C=C2)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14463981.png)
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B14463994.png)

![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14464005.png)
![1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14464010.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)







![2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14464061.png)
